2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
CAS No.: 1193389-44-4
Cat. No.: VC4135855
Molecular Formula: C9H7Cl2FN2O2
Molecular Weight: 265.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1193389-44-4 |
---|---|
Molecular Formula | C9H7Cl2FN2O2 |
Molecular Weight | 265.07 |
IUPAC Name | 2-(chloromethyl)-6-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H6ClFN2O2.ClH/c10-3-7-12-6-2-4(11)1-5(9(14)15)8(6)13-7;/h1-2H,3H2,(H,12,13)(H,14,15);1H |
Standard InChI Key | IIYJECSLPJZOCJ-UHFFFAOYSA-N |
SMILES | C1=C(C=C2C(=C1C(=O)O)N=C(N2)CCl)F.Cl |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Configuration
The compound features a benzimidazole core—a bicyclic system consisting of fused benzene and imidazole rings—with three critical substituents:
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Chloromethyl group (-CH2Cl) at position 2
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Fluorine atom at position 6
The hydrochloride salt form enhances solubility in polar solvents, a characteristic critical for biological testing .
Molecular Descriptors and Computational Data
The XLogP3 value of 1.5 suggests moderate lipophilicity, while hydrogen bond donor (2) and acceptor (4) counts indicate potential for intermolecular interactions .
Table 1: Predicted Collision Cross-Section (CCS) Values for Common Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 229.01746 | 142.2 |
[M+Na]+ | 250.99940 | 155.0 |
[M-H]- | 227.00290 | 140.5 |
Synthesis and Manufacturing Considerations
Synthetic Pathways
While explicit synthesis protocols remain undisclosed in public records, benzimidazole derivatives are typically synthesized via:
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Condensation reactions between o-phenylenediamine analogs and carboxylic acid derivatives
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Halogenation steps to introduce fluorine and chloromethyl groups
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Salt formation with hydrochloric acid to stabilize the final product
Physicochemical Properties and Stability
Reactivity and Functional Group Interactions
The chloromethyl group enables nucleophilic substitutions, making the compound useful for:
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Alkylation reactions with amines or thiols
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Cross-coupling reactions in metal-catalyzed syntheses
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Prodrug development via esterification of the carboxylic acid
Exposure Route | Immediate Action |
---|---|
Inhalation | Move to fresh air, administer oxygen if needed |
Skin Contact | Flush with water ≥15 mins, remove contaminated clothing |
Eye Contact | Irrigate with saline ≥15 mins, seek ophthalmologist |
Applications in Pharmaceutical Research
Biological Target Hypotheses
While direct pharmacological data are unavailable, structural analogs suggest potential interactions with:
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Tyrosine kinase receptors (via benzimidazole core)
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DNA topoisomerases (fluorine and planar structure)
Analytical Characterization Techniques
Mass Spectrometric Analysis
The predicted CCS values enable LC-MS/MS method optimization for:
Spectroscopic Fingerprinting
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume